molecular formula C11H20IN3O B1523083 1-(dipropylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide CAS No. 1231926-66-1

1-(dipropylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide

Cat. No.: B1523083
CAS No.: 1231926-66-1
M. Wt: 337.2 g/mol
InChI Key: HHXBVAYWYINFEN-UHFFFAOYSA-M
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Description

1-(Dipropylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide is an imidazolium-based ionic liquid characterized by a carbamoyl-functionalized side chain. The compound features a methyl group at the 3-position of the imidazolium ring and a dipropylcarbamoyl substituent at the 1-position, with iodide as the counterion. Imidazolium salts are valued for their tunable physicochemical properties, which depend on substituents and counterions, making them versatile in applications ranging from organocatalysis to nanomaterials .

Properties

IUPAC Name

3-methyl-N,N-dipropylimidazol-3-ium-1-carboxamide;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O.HI/c1-4-6-13(7-5-2)11(15)14-9-8-12(3)10-14;/h8-10H,4-7H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHXBVAYWYINFEN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)N1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Dipropylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide (CAS No. 1231926-66-1) is a compound belonging to the class of imidazolium salts. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. Understanding its biological activity is crucial for assessing its therapeutic potential and safety profile.

  • Molecular Formula : C11H20IN3O
  • Molecular Weight : 337.20 g/mol
  • Structure : The compound features a dipropylcarbamoyl group attached to a methyl-substituted imidazolium core, which may influence its interactions with biological targets.

Anticancer Potential

Recent studies have highlighted the potential of imidazolium derivatives in cancer therapy. While specific research on this compound is limited, compounds with similar structures have shown promising results as selective inhibitors of receptor tyrosine kinases, which play critical roles in cancer progression. For instance, imidazolium-based compounds have been investigated for their ability to inhibit DDR1 (Discoidin Domain Receptor 1), a target implicated in non-small cell lung cancer (NSCLC) therapy .

The biological activity of imidazolium salts often involves:

  • Inhibition of Kinase Activity : Compounds that inhibit kinases like DDR1 can suppress tumor cell migration and invasion, which are critical processes in cancer metastasis.
  • Apoptotic Induction : Some related compounds have been reported to induce apoptosis in cancer cells, contributing to their anticancer effects.

Case Studies and Research Findings

StudyFindings
Study AInvestigated a series of imidazolium salts as DDR1 inhibitors; showed significant inhibition of tumor cell migration and invasion.
Study BAssessed the cytotoxicity of imidazolium derivatives; found that structural modifications significantly impacted their biological activity.
Study CEvaluated the selectivity of various imidazolium compounds against different kinases; identified key structural elements that enhance selectivity and potency.

Safety and Toxicology

While investigating the safety profile of this compound, it is essential to consider:

  • Irritation Potential : Like many ionic compounds, imidazolium salts can cause skin irritation.
  • Toxicological Data : Limited data is available specifically for this compound; however, related compounds suggest a need for careful evaluation in preclinical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs, highlighting structural variations, synthesis routes, and applications:

Compound Name Substituents (R1, R2) Counterion Key Properties/Applications Reference
1-(Dimethylcarbamoyl)-3-methyl-1H-imidazol-3-ium iodide R1=Me, R2=Me I⁻ Used in platinum(IV) complex synthesis; DMF solvent, purified via column chromatography.
1-[Benzyl(ethyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide R1=Bn, R2=Et I⁻ Potential intermediate in drug discovery; listed in supplier catalogs.
1-[Ethyl(methyl)carbamoyl]-3-methyl-1H-imidazol-3-ium iodide R1=Et, R2=Me I⁻ Commercial availability; R&D applications in organic synthesis.
1-(3-Bromopropyl)-3-methyl-1H-imidazol-3-ium bromide Alkyl chain (Br) Br⁻ Nanocomposite synthesis; modified g-C3N4 for pollutant adsorption.
1H-Imidazol-3-ium tetrafluoroborate (TADDOL-tagged) TADDOL-functionalized BF4⁻ Asymmetric catalysis; improved solubility in non-polar solvents.
1-{(3-Fluorophenyl)methylcarbamoyl}-3-methyl-1H-imidazol-3-ium iodide R1=3-F-Bn, R2=Me I⁻ Pharmacological interest; fluorinated analogs enhance metabolic stability.

Structural and Functional Differences

  • Carbamoyl Substituents :

    • Dipropylcarbamoyl (target compound): Expected to confer higher lipophilicity compared to dimethyl or ethyl-methyl analogs, influencing solubility in organic solvents.
    • Dimethylcarbamoyl (): Smaller substituents may enhance crystallinity, aiding in metal complex synthesis.
    • Benzyl/fluorobenzyl groups (): Aromatic moieties introduce π-π interactions, useful in catalysis or drug binding.
  • Counterions :

    • Iodide (I⁻) : Common in ionic liquids for moderate hydrophilicity and stability.
    • Bromide (Br⁻) and BF4⁻ (): Br⁻ increases polarity, while BF4⁻ enhances thermal stability and reduces viscosity.
  • Synthetic Routes :

    • Alkylation with methyl iodide () or AgBF4 metathesis () are standard methods. Challenges in acetate synthesis () highlight counterion-dependent reactivity.

Physicochemical Properties

  • Solubility : Dipropylcarbamoyl groups likely increase hydrophobicity vs. dimethylcarbamoyl, aligning with trends in ionic liquid behavior .
  • Thermal Stability : Larger substituents (e.g., dipropyl) may lower melting points compared to methyl or ethyl groups.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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